Cefditorin pivoxil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

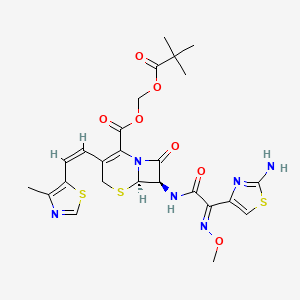

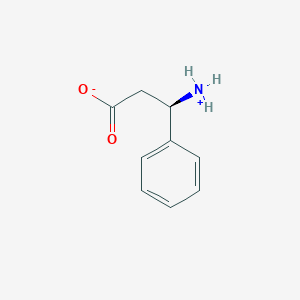

Cefditoren Pivoxil is a semi-synthetic, broad-spectrum, beta-lactamase resistant, third-generation cephalosporin antibiotic with bactericidal activity. Cefditoren pivoxil is a prodrug that is rapidly hydrolyzed by intestinal esterases during absorption to the microbiologically active cefditoren, an active aminothiazolyl cephalosporin. Cefditoren inactivates penicillin binding proteins (PBPs) thereby interfering with peptidoglycan synthesis and inhibiting bacterial cell wall synthesis. Another consequence of beta-lactam exposure results in the loss of lipoteichoic acids from the cell wall. Lipoteichoic acids inhibit murein hydrolase activity and their absence from the cell wall triggers uncontrolled autolytic activity rendering bacterial cells susceptible to osmotic shock. This results in a reduction of cell wall stability and causes cell lysis.

Scientific Research Applications

Broad Spectrum of Activity

Cefditoren pivoxil, a third-generation oral cephalosporin, exhibits a broad spectrum of activity against pathogens, including both Gram-positive and -negative bacteria. It is stable to hydrolysis by many common beta-lactamases, making it effective against a variety of bacterial infections (Wellington & Curran, 2004).

Treatment of Respiratory Tract Infections

This medication has demonstrated good clinical and bacteriological efficacy in treating acute exacerbations of chronic bronchitis, community-acquired pneumonia, acute maxillary sinusitis, and acute pharyngitis/tonsillitis. It's particularly beneficial when there is concern about Streptococcus pneumoniae with decreased susceptibility to penicillin, or beta-lactamase-mediated resistance among the common community-acquired pathogens (Wellington & Curran, 2005).

Activity Against Skin Infections

Cefditoren pivoxil is also approved for treating uncomplicated skin and skin structure infections. Clinical trials have shown its efficacy in these infections, offering a good option for treatment (Prescott, 1999).

Mechanism of Action

Cefditoren targets penicillin-binding proteins (PBPs), essential for the peptidoglycan biosynthetic process in bacteria. The crystal structure studies of Cefditoren complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X demonstrate how it binds to PBPs, leading to bacterial cell wall synthesis inhibition and eventual bacterial death (Yamada et al., 2007).

Pharmacokinetics

Cefditoren pivoxil is an orally absorbed prodrug rapidly hydrolyzed to the active cephalosporin cefditoren. It achieves maximal plasma concentrations efficiently and penetrates rapidly into bronchopulmonary and tonsillar tissue as well as inflammatory and noninflammatory blister fluid (Darkes & Plosker, 2012).

Antibacterial Activity

Cefditoren has shown excellent in vitro activity against common respiratory and skin pathogens, including penicillin-susceptible and -intermediate Streptococcus pneumoniae, S. pyogenes, and methicillin-susceptible Staphylococcus aureus. However, it was inactive against methicillin-resistant S. aureus and has only variable activity against anaerobes (van Boxtel, 2012).

Clinical Studies and Trials

Numerous clinical studies and trials have demonstrated the effectiveness of cefditoren pivoxil in treating various bacterial infections, often comparing favorably with other antibiotics used for respiratory tract pathogens and skin infections (Fogarty et al., 2002).

Properties

Molecular Formula |

C25H28N6O7S3 |

|---|---|

Molecular Weight |

620.7 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16+/t17-,21-/m1/s1 |

InChI Key |

AFZFFLVORLEPPO-ITQWOMERSA-N |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Synonyms |

(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester CDTR-PI cefditoren pivoxil ME 1207 ME-1207 Spectracef |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(E)-(3-chlorophenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1236487.png)

![11-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-3-(2-methoxyethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1236488.png)

![5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine](/img/structure/B1236492.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1236499.png)

![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)

![2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1236505.png)